N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide
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Overview
Description
N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide is a complex organic compound with the molecular formula C18H18INO4. This compound is characterized by the presence of a benzyl group, an ethoxy group, a formyl group, and an iodine atom attached to a phenoxyacetamide backbone. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxyacetamide Backbone: The initial step involves the reaction of 2-ethoxy-4-formyl-6-iodophenol with chloroacetic acid to form 2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid.
Amidation Reaction: The 2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid is then reacted with benzylamine under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Sodium iodide (NaI), Potassium carbonate (K2CO3)
Major Products Formed
Oxidation: 2-(2-ethoxy-4-carboxy-6-iodophenoxy)acetamide
Reduction: 2-(2-ethoxy-4-hydroxymethyl-6-iodophenoxy)acetamide
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and formyl group can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(2-ethoxy-4-formylphenoxy)acetamide: Lacks the iodine atom, which may affect its reactivity and biological activity.
N-benzyl-2-(2-ethoxy-4-formyl-6-bromophenoxy)acetamide: Contains a bromine atom instead of iodine, which can influence its chemical properties and interactions.
Uniqueness
N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide is unique due to the presence of the iodine atom, which can significantly impact its chemical reactivity and potential biological activities. The combination of functional groups in this compound makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Properties
IUPAC Name |
N-benzyl-2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18INO4/c1-2-23-16-9-14(11-21)8-15(19)18(16)24-12-17(22)20-10-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHOFIICPSCKKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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